(3-Methoxypyridin-4-yl)methanol

Description

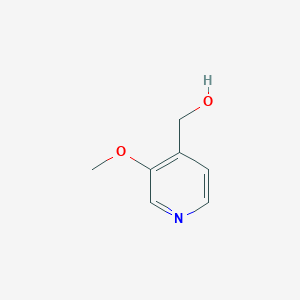

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxypyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHUOCIALOMKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600123 | |

| Record name | (3-Methoxypyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102074-60-2 | |

| Record name | (3-Methoxypyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxypyridin-4-yl)methanol (CAS 102074-60-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxypyridin-4-yl)methanol, with CAS number 102074-60-2, is a pivotal heterocyclic building block in the landscape of modern medicinal and agrochemical research. Its strategic substitution pattern, featuring a methoxy and a hydroxymethyl group on a pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role as a key intermediate in the development of kinase inhibitors and other biologically active molecules. This document is intended to serve as a technical resource for scientists engaged in synthetic chemistry and drug discovery, offering insights into its handling, reactivity, and synthetic utility.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, others are predicted based on computational models due to the limited availability of published experimental values.

| Property | Value | Source |

| CAS Number | 102074-60-2 | [1], [2] |

| Molecular Formula | C₇H₉NO₂ | [1], [3] |

| Molecular Weight | 139.15 g/mol | [1], [2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | 270.7±25.0 °C (Predicted) | [3] |

| Density | 1.155±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform (predicted). Limited solubility in water is expected. | Inferred from related pyridine derivatives |

| Storage | 2-8°C, under an inert atmosphere | [2], [3] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be devised based on established methodologies for analogous pyridinemethanol derivatives. A common strategy involves the reduction of a corresponding pyridine-4-carboxaldehyde or carboxylic acid ester.

Conceptual Synthetic Pathway

A logical approach for the synthesis of this compound involves the reduction of 3-methoxypyridine-4-carboxaldehyde. This precursor can be synthesized from commercially available starting materials.

Caption: Conceptual synthetic pathway for this compound.

Exemplary Experimental Protocol (Reduction of Aldehyde)

This protocol is a representative example based on the reduction of similar pyridine aldehydes and should be optimized for specific laboratory conditions.

Materials:

-

3-Methoxypyridine-4-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-methoxypyridine-4-carboxaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectroscopic Characterization (Predicted)

To date, publicly accessible, experimentally-derived spectroscopic data for this compound is scarce. The following are predicted assignments based on the analysis of structurally similar compounds.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.3-8.2 (d, 1H, pyridine H)

-

δ 8.1-8.0 (s, 1H, pyridine H)

-

δ 6.9-6.8 (d, 1H, pyridine H)

-

δ 4.7-4.6 (s, 2H, -CH₂OH)

-

δ 3.9-3.8 (s, 3H, -OCH₃)

-

δ 2.5-2.0 (br s, 1H, -OH)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 155-154 (C-OCH₃)

-

δ 148-147 (pyridine C)

-

δ 145-144 (pyridine C)

-

δ 140-139 (pyridine C)

-

δ 108-107 (pyridine C)

-

δ 60-59 (-CH₂OH)

-

δ 56-55 (-OCH₃)

-

-

Mass Spectrometry (EI):

-

m/z 139 (M⁺)

-

m/z 122 (M⁺ - OH)

-

m/z 110 (M⁺ - CH₂OH)

-

m/z 108 (M⁺ - OCH₃)

-

-

FTIR (KBr, cm⁻¹):

-

3400-3200 (O-H stretch, alcohol)

-

3100-3000 (C-H stretch, aromatic)

-

2950-2850 (C-H stretch, aliphatic)

-

1600-1580 (C=C and C=N stretch, pyridine ring)

-

1250-1200 (C-O stretch, ether)

-

1050-1000 (C-O stretch, primary alcohol)

-

Reactivity and Applications

This compound is a valuable intermediate due to the distinct reactivity of its functional groups. The hydroxymethyl group can be readily converted to other functionalities, while the pyridine ring can participate in various coupling reactions.

Key Reactions and Transformations

Caption: Key transformations of this compound.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-methoxypyridine-4-carboxaldehyde, using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Further oxidation can yield the carboxylic acid.

-

Halogenation: The hydroxyl group can be converted to a good leaving group, such as a halide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This transformation is crucial for subsequent nucleophilic substitution or coupling reactions.

-

Esterification: Standard esterification procedures can be employed to form esters, which can serve as protecting groups or be used in further synthetic manipulations.

-

Coupling Reactions: After conversion of the hydroxymethyl group to a halide or triflate, the molecule can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.

Applications in Drug Discovery and Agrochemicals

The primary utility of this compound lies in its role as a precursor to more complex molecules with biological activity. [3] Its structure is a common motif in:

-

Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and other diseases. The methoxy and modifiable hydroxymethyl groups allow for fine-tuning of potency and selectivity.

-

Other Bioactive Compounds: This intermediate is employed in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties. [3]

-

Agrochemicals: It also serves as a building block in the design of novel active ingredients for crop protection agents. [3]

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn.

Handling and Storage:

-

Work in a well-ventilated area, preferably in a chemical fume hood. [6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes. [5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [6] The recommended storage temperature is between 2-8°C under an inert atmosphere. [2], [3]

-

Keep away from heat, sparks, open flames, and other ignition sources. [5]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a strategically important building block for the synthesis of a wide range of functional molecules. Its value in medicinal chemistry and agrochemical research is underscored by the versatility of its functional groups, which allow for diverse synthetic modifications. While there is a need for more comprehensive, publicly available experimental data on its physicochemical properties and spectroscopic characterization, this guide provides a solid foundation for its use in a research and development setting. As with any chemical reagent, adherence to strict safety protocols is paramount for its safe handling and utilization.

References

-

Finetech Industry Limited. This compound | CAS: 102074-60-2. [Link]

-

MySkinRecipes. This compound. [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

Sources

An In-depth Technical Guide to (3-Methoxypyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of (3-Methoxypyridin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. We will delve into its fundamental properties, outline a robust synthesis protocol, discuss its applications, and provide essential safety and handling information.

Core Molecular Attributes

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a methoxy and a hydroxymethyl group on the pyridine ring, offers multiple points for chemical modification, making it a versatile scaffold in the design of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The table below summarizes its key attributes.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 102074-60-2 | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | 270.7 ± 25.0 °C (Predicted) | [2] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | 2-8°C, under inert gas | [2] |

Structural Representation

The chemical structure of this compound is depicted below. The strategic placement of the methoxy and hydroxymethyl groups influences the molecule's reactivity and potential for forming hydrogen bonds, which is a critical consideration in drug design.

Caption: 2D structure of this compound.

Synthesis and Mechanism

While several synthetic routes to substituted pyridinyl methanols exist, a common and effective strategy involves the reduction of the corresponding carboxylic acid or aldehyde. Below, we outline a proposed two-step synthesis of this compound starting from 3-methoxyisonicotinic acid.

Proposed Synthetic Pathway

The synthesis proceeds via the reduction of 3-methoxyisonicotinic acid to the target alcohol. This transformation can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Methoxyisonicotinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with a suspension of lithium aluminum hydride in anhydrous THF. The flask is cooled to 0°C in an ice bath.

-

Addition of Starting Material: A solution of 3-methoxyisonicotinic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature at 0°C.

-

Workup: The resulting suspension is filtered, and the solid residue is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the versatile reactivity of the hydroxymethyl group and the electronic properties of the substituted pyridine ring.

Intermediate in Kinase Inhibitor Synthesis

This compound is a key intermediate in the development of kinase inhibitors.[2] The hydroxymethyl group can be readily converted into other functional groups, such as aldehydes or halides, which can then be used in coupling reactions to build more complex molecules that target the ATP-binding site of kinases.

Scaffold for Bioactive Compounds

The pyridine scaffold is a common motif in many pharmaceuticals. The presence of the methoxy group on the pyridine ring of this compound can influence the pharmacokinetic properties of the final drug molecule, such as its solubility and metabolic stability. It is used in the preparation of pyridine-based derivatives with potential therapeutic activities, including anti-inflammatory and anticancer properties.[2]

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

Recommended Precautions

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

-

Skin Protection: Handle with compatible chemical-resistant gloves.[4]

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.[4]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands thoroughly after handling.[3]

-

Use only in a well-ventilated area.[3]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

-

Keep container tightly closed.[3]

Conclusion

This compound is a fundamentally important building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool in the synthesis of novel therapeutic agents. Adherence to appropriate safety protocols, inferred from related compounds, is essential for its safe handling and use in the laboratory.

References

-

This compound. MySkinRecipes. [Link]

-

MSDS of (3,4-Dimethoxypyridin-2-yl)methanol. Capot Chemical. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to (3-Methoxypyridin-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

Abstract: (3-Methoxypyridin-4-yl)methanol is a pivotal heterocyclic building block in the landscape of drug discovery and development. Its unique electronic and structural features, arising from the interplay between the pyridine ring, the methoxy group, and the hydroxymethyl substituent, make it a valuable synthon for accessing a wide array of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, synthesis, physicochemical properties, and reactivity. Furthermore, it highlights its strategic application in medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this compound's full potential.

Chemical Identity and Structural Elucidation

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a hydroxymethyl group (-CH₂OH). This arrangement of functional groups imparts specific reactivity and conformational properties that are crucial for its role in synthesis.

The definitive identification of this compound is established through a combination of its IUPAC name and various chemical identifiers, which are summarized in the table below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉NO₂[1] |

| Molecular Weight | 139.15 g/mol [2] |

| CAS Number | 87133-39-9 |

| Canonical SMILES | COC1=C(C=CN=C1)CO |

| InChI Key | YENBVKZRNXXJSF-UHFFFAOYSA-N[3] |

Structural Visualization

The 2D chemical structure of this compound is depicted below, illustrating the spatial relationship between the pyridine core and its substituents.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. A common and reliable laboratory-scale synthesis starts from 3-methoxypyridine-4-carbaldehyde.

Synthetic Rationale and Workflow

The choice of a reducing agent is critical for the selective conversion of the aldehyde to a primary alcohol without affecting the pyridine ring or the methoxy group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

The general workflow for the synthesis is outlined in the diagram below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Methoxypyridine-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypyridine-4-carbaldehyde (1.0 eq) in anhydrous methanol.

-

Reduction: Cool the solution to 0°C using an ice-water bath. Add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water or acetone at 0°C.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Work-up and Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Physicochemical Properties and Spectroscopic Profile

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification.

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Solid[3] |

| Molecular Formula | C₇H₉NO₂[1] |

| Molecular Weight | 139.15 g/mol [2] |

| Purity | Often available at ≥95%[1] |

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. The key expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy are characteristic of its structure.

-

¹H NMR: Expect distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons, a singlet or doublet for the methylene (-CH₂OH) protons, and a broad singlet for the hydroxyl (-OH) proton.

-

¹³C NMR: Expect signals corresponding to the carbon atoms of the pyridine ring (with the methoxy- and hydroxymethyl-substituted carbons being distinct), the methoxy carbon, and the methylene carbon.

-

IR Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch of the alcohol, C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching from the pyridine ring, and a strong C-O stretching band.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its hydroxymethyl group and the electronic nature of the substituted pyridine ring.

-

Hydroxymethyl Group Reactivity: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid. It can also be converted into a leaving group (e.g., tosylate, mesylate) or a halide (e.g., via SOCl₂ or PBr₃) to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 4-position.

-

Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methoxy group influences the regioselectivity of electrophilic aromatic substitution reactions on the ring.

This versatile reactivity makes this compound a valuable intermediate in the synthesis of complex molecules. It is a key building block for various pharmacologically active compounds, including kinase inhibitors and other targeted therapies in oncology and other disease areas.[4] Its structure is often incorporated into larger molecules to modulate properties such as solubility, metabolic stability, and target binding affinity.[5] For instance, substituted pyridines are common scaffolds in the design of inhibitors for enzymes like EGFR and VEGFR-2.[5]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. It is intended for research and development purposes only.[1]

References

-

CP Lab Safety. This compound, 95% Purity, C7H9NO2, 1 gram. Available at: [Link]

-

MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available at: [Link]

-

National Center for Biotechnology Information. (3-Methoxypyridin-4-amine. PubChem Compound Summary for CID 3016738. Available at: [Link]

-

National Center for Biotechnology Information. (4-Chlorophenyl)(pyridin-2-yl)methanol. PubChem Compound Summary for CID 97719. Available at: [Link]

-

National Center for Biotechnology Information. (4-Methylpyridin-3-yl)methanol. PubChem Compound Summary for CID 232487. Available at: [Link]

-

National Center for Biotechnology Information. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]

-

PubChemLite. (2-methoxypyridin-4-yl)methanol (C7H9NO2). Available at: [Link]

-

PubChemLite. (3-methylpyridin-4-yl)methanol (C7H9NO). Available at: [Link]

-

PubChemLite. (4-methoxypyridin-3-yl)methanol (C7H9NO2). Available at: [Link]

-

Chem-Impex. (3-Cloropiridin-4-il)fenil metanol. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CAS 123148-66-3 | (2-methoxypyridin-4-yl)methanol - Synblock [synblock.com]

- 3. (2-Methoxy-4-pyridinyl)methanol 123148-66-3 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Specifications of Commercial (3-Methoxypyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is paramount. These chemical entities are the foundational building blocks upon which the entire edifice of a therapeutic agent is constructed. Any compromise in their purity and characterization can have cascading effects, leading to unforeseen side reactions, diminished yields, and the generation of difficult-to-remove impurities in the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive technical overview of (3-Methoxypyridin-4-yl)methanol, a versatile heterocyclic building block, with a focus on its commercial purity, specifications, and the analytical methodologies required to ensure its suitability for pharmaceutical research and development.[1][] Pyridine and its derivatives are widely used heterocyclic building blocks in medicinal chemistry due to their stable and predictably reactive nitrogen-containing ring structure, making them valuable for synthesizing APIs and other fine chemicals.[3]

Introduction to this compound: A Versatile Scaffold

This compound, with the CAS Number 102074-60-2, is a substituted pyridine derivative that has garnered interest in medicinal chemistry. Its structure, featuring a pyridine ring with a methoxy and a hydroxymethyl group, presents multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.[4][5] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets, while the hydroxyl group offers a reactive site for further derivatization.[6]

Molecular Structure and Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | Typically a solid |

| Purity (Commercial) | Often ≥95% |

Commercial Specifications and Impurity Profile

Commercial grades of this compound are typically available with purities ranging from 95% to over 98%.[7][8] For applications in drug development, a thorough understanding of the impurity profile is as crucial as the purity of the main component. Impurities can arise from the synthetic route employed, degradation of the product, or contamination during storage and handling.

Potential Process-Related Impurities

While specific synthetic routes for this compound are often proprietary, a general understanding of pyridine chemistry allows for the prediction of potential process-related impurities. A plausible synthetic approach could involve the methoxylation of a corresponding hydroxypyridine or a nucleophilic substitution on a halogenated pyridine precursor. Another route could be the reduction of a corresponding carboxylic acid or ester.

Based on these general synthetic strategies, potential impurities could include:

-

Unreacted Starting Materials: Such as 3-hydroxy-4-pyridinemethanol or a halogenated precursor.

-

Positional Isomers: Isomers such as (2-methoxypyridin-4-yl)methanol or (3-methoxypyridin-2-yl)methanol could be formed depending on the selectivity of the reactions.

-

Over- or Under-Alkylated Products: For instance, the corresponding dimethoxy pyridine derivative or the unmethylated hydroxypyridine.

-

Oxidation Products: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid.

-

Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, toluene) and residual reagents.[9]

The following diagram illustrates a hypothetical synthetic pathway and potential impurity formation:

Degradation Products

Forced degradation studies are essential to understand the intrinsic stability of a drug intermediate and to identify potential degradation products that could form under various stress conditions.[10][11] For this compound, forced degradation would likely involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Potential Degradation Pathways:

-

Hydrolysis: Under acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

-

Oxidation: The hydroxymethyl group is susceptible to oxidation, forming the corresponding aldehyde and carboxylic acid.

-

Photodegradation: Exposure to UV light could lead to complex degradation pathways.

Understanding these degradation products is crucial for developing stability-indicating analytical methods.

Analytical Characterization and Quality Control

A robust analytical testing regimen is necessary to ensure the quality and consistency of this compound. A typical Certificate of Analysis (CoA) for a pharmaceutical intermediate will include tests for identity, purity (assay), related substances (impurities), residual solvents, and water content.[4][12][13]

Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the compound.[3][14]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[15]

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the hydroxyl (-OH), methoxy (-OCH₃), and the pyridine ring.

Purity and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity analysis in the pharmaceutical industry.[11][16] A validated, stability-indicating HPLC method is essential for separating the main compound from its potential impurities and degradation products.

Typical HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[17] |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength where the analyte and potential impurities have significant absorbance (e.g., around 260-280 nm).[18] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The following diagram illustrates a general workflow for HPLC analysis:

Sources

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. preprints.org [preprints.org]

- 4. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. (6-methoxypyridin-3-yl)methanol(58584-63-7) 1H NMR spectrum [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 11. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. acgpubs.org [acgpubs.org]

- 14. thno.org [thno.org]

- 15. mdpi.com [mdpi.com]

- 16. analchemres.org [analchemres.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (3-Methoxypyridin-4-yl)methanol for Pharmaceutical Development

Foreword: Understanding the Molecule

(3-Methoxypyridin-4-yl)methanol, a substituted pyridine derivative, represents a class of chemical structures pivotal in medicinal chemistry and drug discovery. Its unique arrangement of a methoxy group, a pyridine ring, and a primary alcohol function imparts specific physicochemical properties that are critical to its handling, formulation, and ultimate therapeutic efficacy. This guide provides a comprehensive framework for characterizing two of the most fundamental of these properties: solubility and stability. As researchers, a thorough understanding of these parameters is not merely academic; it is the bedrock upon which successful drug development is built. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring that experimental designs are robust, logical, and self-validating.

Compound Identity:

-

Systematic Name: this compound

-

Synonyms: 3-methoxy-4-pyridinemethanol[1]

Part 1: The Solubility Profile - A Gateway to Bioavailability

Solubility is a critical determinant of a drug candidate's fate. For oral dosage forms, a compound must first dissolve in the gastrointestinal fluids to be absorbed into circulation. Poor aqueous solubility is a leading cause of failure in the development pipeline. Therefore, accurately characterizing the solubility of this compound is a primary objective.

Theoretical Solubility Assessment

The molecular structure of this compound—featuring a polar hydroxyl (-OH) group capable of hydrogen bonding, a somewhat polar pyridine ring, and a methoxy group—suggests a degree of solubility in polar solvents. The pyridine nitrogen can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a donor and acceptor, facilitating interactions with protic solvents like water, ethanol, and methanol.[3] Conversely, its solubility is expected to be limited in non-polar, aprotic solvents like hexane.

The pyridine ring also introduces a pH-dependent ionization component. The nitrogen atom can be protonated under acidic conditions, forming a cationic pyridinium salt which would exhibit significantly higher aqueous solubility. This makes pH a critical variable in any solubility assessment.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not extensively published in readily available literature, a qualitative assessment can be summarized as follows. This table serves as a predictive starting point for experimental work.

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 7.0) | Moderately Soluble | The hydroxyl group promotes aqueous solubility, but the aromatic ring limits it. |

| Aqueous Buffer (pH 2.0) | Highly Soluble | Protonation of the pyridine nitrogen forms a more soluble salt. |

| Methanol / Ethanol | Highly Soluble | "Like dissolves like"; these polar protic solvents readily interact with the hydroxyl group.[3] |

| Acetonitrile | Soluble | A polar aprotic solvent that can interact with the molecule's dipole. |

| Dichloromethane (DCM) | Sparingly Soluble | Lower polarity makes it a less effective solvent for this molecule. |

| Hexane | Poorly Soluble / Insoluble | Non-polar solvent with minimal interaction potential. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable data for biopharmaceutical classification.[4][5] The causality behind this choice is its core principle: it measures the concentration of a saturated solution in true equilibrium with an excess of the solid compound, reflecting the absolute solubility under given conditions.[5]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH-buffered solutions, organic solvents). The key is to add enough solid so that it remains visible after the equilibrium period, which is the self-validating check that saturation was achieved.[6]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration, typically 24 to 72 hours, to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, expressed in units such as mg/mL or µg/mL.

Caption: A potential oxidative degradation pathway.

Part 3: The Analytical Backbone - Stability-Indicating Methods

All solubility and stability data are meaningless without a robust, validated analytical method to quantify the compound of interest. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose in pharmaceutical analysis. [9]

HPLC Method Development

A stability-indicating method must be able to resolve the parent peak from all potential degradation products and impurities.

-

Column: A reversed-phase C18 column is a versatile starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used to ensure elution of both the polar parent compound and potentially less polar degradants.

-

Detection: UV detection is common. The wavelength should be set at the absorbance maximum (λ-max) of this compound to ensure maximum sensitivity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by analyzing the forced degradation samples and demonstrating that all degradant peaks are baseline-resolved from the parent peak.

Conclusion

This guide outlines the foundational principles and practical methodologies for the comprehensive characterization of the solubility and stability of this compound. By employing these robust, scientifically-grounded approaches, researchers can generate the high-quality, reliable data necessary to make informed decisions, de-risk development, and accelerate the journey from discovery to a potential therapeutic. The protocols described herein are not merely steps to be followed but are designed as self-validating systems that embody the principles of good science and adhere to global regulatory standards.

References

- This compound, 95% Purity, C7H9NO2, 1 gram. CP Lab Safety.

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- ICH Guidelines for Drug Stability Testing. Scribd.

- (3-Methoxy-pyridin-4-yl)-methanol Product Information. Suzhou Shiya Biomedical Technology Co., Ltd.

- ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- ICH Guidelines: Stress Degradation Study.

- Solubility Determination in Drug Discovery and Development.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Practical Aspects of Solubility Determination in Pharmaceutical Preformulation.

- Stress Testing Study Design. Veeprho.

- Degradation pathways of 3-Methyl-4-hydroxypyridine under experimental conditions. Benchchem.

- Solubility Properties of Methanol in Inorganic Solvents. NU Research Portal.

- ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

- Analytical methods and achievability - Guidelines for drinking-w

- Analytical Methods for the Quantification of Pharmaceuticals.

- Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (3-Methoxy-pyridin-4-yl)-methanol-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 3. research.nu.edu.kz [research.nu.edu.kz]

- 4. scispace.com [scispace.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Hydroxymethyl Group in (3-Methoxypyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxypyridin-4-yl)methanol is a key structural motif in numerous pharmacologically active compounds. The reactivity of its hydroxymethyl group, profoundly influenced by the electronic properties of the methoxy-substituted pyridine ring, offers a versatile handle for molecular elaboration. This guide provides a comprehensive analysis of the primary transformations involving this functional group, including oxidation, substitution, and esterification. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and discuss the strategic implications for drug design and development.

Introduction: The Strategic Importance of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of functional groups.[1] Its presence in a molecule like this compound provides a strategic site for modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The electronic nature of the pyridine ring, modulated by the electron-donating methoxy group, plays a crucial role in dictating the reactivity of the benzylic-like hydroxymethyl substituent.

The pyridine nitrogen, being more electronegative than carbon, inductively withdraws electron density from the ring.[2] However, the methoxy group at the 3-position acts as a π-electron donor through resonance, partially counteracting the inductive withdrawal of the nitrogen. This electronic interplay influences the stability of reaction intermediates and transition states, thereby governing the feasibility and outcome of various chemical transformations.

Oxidation: Gateway to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in this compound to an aldehyde or a carboxylic acid is a fundamental transformation, providing access to key intermediates for further functionalization, such as reductive amination or amide bond formation.

Mechanism of Oxidation

The choice of oxidizing agent is critical and depends on the desired oxidation state. Mild oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the carboxylic acid.

A common and selective method for the oxidation of primary alcohols to aldehydes is the use of manganese dioxide (MnO₂).[3] The reaction proceeds via a two-step mechanism on the surface of the solid MnO₂. The alcohol adsorbs onto the surface, followed by a concerted or stepwise process involving the transfer of a hydride from the carbon and a proton from the oxygen to the manganese oxide surface, releasing the aldehyde.

Experimental Protocol: Oxidation to (3-Methoxypyridin-4-yl)carbaldehyde

This protocol outlines a typical procedure for the oxidation of this compound to the corresponding aldehyde using activated manganese dioxide.

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add activated MnO₂ (5-10 eq).

-

Stir the suspension vigorously at room temperature or under gentle reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the filter cake with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the product by column chromatography on silica gel if necessary.

Table 1: Representative Oxidation Reaction Conditions and Yields

| Oxidizing Agent | Solvent | Temperature | Typical Yield (%) |

| MnO₂ | DCM | Reflux | 70-90 |

| PCC | DCM | Room Temp | 60-80 |

| Dess-Martin Periodinane | DCM | Room Temp | 85-95 |

Substitution Reactions: Halogenation and Beyond

The hydroxymethyl group can be converted into a good leaving group, typically a halide, to facilitate nucleophilic substitution reactions. This opens up avenues for introducing a wide range of functionalities, including amines, azides, and cyano groups.

Mechanism of Halogenation

A common method for converting a primary alcohol to an alkyl chloride is treatment with thionyl chloride (SOCl₂). The reaction proceeds through the formation of a chlorosulfite intermediate. In the presence of a base like pyridine (which can be the substrate itself in this case), the reaction can proceed via an SN2 mechanism, leading to inversion of configuration if the carbon were chiral.

Experimental Workflow: Halogenation and Subsequent Substitution

The following diagram illustrates a typical workflow for the conversion of the hydroxymethyl group to other functionalities via a halide intermediate.

Caption: Workflow for substitution reactions.

Esterification: Modulating Polarity and Pro-drug Strategies

Esterification of the hydroxymethyl group is a widely employed strategy in drug development to enhance properties such as solubility, membrane permeability, and metabolic stability.[1] The resulting esters can act as pro-drugs, which are cleaved in vivo to release the active parent alcohol.

Fischer Esterification: A Classic Approach

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[4][5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.[4]

Mechanism of Fischer Esterification

The mechanism involves the following key steps:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.

-

Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

-

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

-

Elimination of water as a leaving group to form a protonated ester.

-

Deprotonation to yield the final ester product and regenerate the acid catalyst.

Caption: Simplified Fischer esterification mechanism.

Experimental Protocol: Synthesis of (3-Methoxypyridin-4-yl)methyl Acetate

This protocol describes a standard Fischer esterification procedure.

Materials:

-

This compound

-

Acetic Acid (glacial)

-

Sulfuric Acid (concentrated)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify by column chromatography if required.

Table 2: Common Esterification Conditions

| Carboxylic Acid | Coupling Agent | Solvent | Typical Yield (%) |

| Acetic Acid | H₂SO₄ (cat.) | Acetic Acid | 75-90 |

| Benzoic Acid | DCC/DMAP | DCM | 80-95 |

| Boc-Gly-OH | EDCI/HOBt | DMF | 70-85 |

Conclusion: A Versatile Hub for Chemical Innovation

The hydroxymethyl group of this compound is a highly valuable and versatile functional group for medicinal chemists. Its reactivity, governed by the electronic landscape of the substituted pyridine ring, allows for a wide array of chemical transformations. A thorough understanding of the mechanisms and optimal conditions for oxidation, substitution, and esterification is paramount for the efficient synthesis of novel drug candidates. The protocols and insights provided in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of this important building block.

References

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.

- Harris, S. A., & Folkers, K. (1939). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). Journal of the American Chemical Society.

- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.).

- Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing. (n.d.). BOC Sciences.

- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025). The Journal of Organic Chemistry.

- Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. (2025).

- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. (2014). Chemistry Stack Exchange.

- 2-(Hydroxymethyl)pyridine. (n.d.). ChemicalBook.

- RSC Advances. (n.d.). Royal Society of Chemistry.

- Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (n.d.). PubMed Central.

- Application Notes and Protocols for the Synthesis of Substituted Pyridines from (3-Bromopyridin-4-YL)methanol. (n.d.). Benchchem.

- Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. (2017).

- Fischer Esterification-Typical Procedures. (2024). OperaChem.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.

- Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study. (n.d.). RSC Publishing.

- ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. (2013). Journal of Chemical Technology and Metallurgy.

- Synthesis of Esters with Different Flavors using Fisher Esterification. (2024).

Sources

- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One moment, please... [operachem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Potential biological activities of substituted pyridinylmethanols

An In-depth Technical Guide on the Biological Activities of Substituted Pyridinylmethanols

Introduction

Pyridinylmethanols, also known as pyridylcarbinols or piconols, represent a pivotal class of heterocyclic compounds that serve as fundamental building blocks in the pharmaceutical and agrochemical industries.[1] Their structure, characterized by a pyridine ring substituted with a hydroxymethyl group, offers a unique and versatile scaffold for chemical modification.[2] The position of the hydroxymethyl group (at the 2-, 3-, or 4-position) and the potential for further substitution on the pyridine ring allow for the precise tuning of physicochemical and biological properties.[1] This structural adaptability makes pyridinylmethanols crucial pharmacophores and key intermediates in the synthesis of a wide range of biologically active molecules.[1][2]

The pyridine moiety can engage in essential biological interactions, such as hydrogen bonding and pi-stacking, which are critical for binding to targets like enzymes and receptors.[2] Simultaneously, the primary alcohol functional group provides a reactive handle for extensive derivatization, enabling the creation of diverse molecular libraries for drug discovery.[2] This guide provides a comprehensive technical overview of the significant biological activities of substituted pyridinylmethanols, delving into their mechanisms of action, supported by experimental data and detailed protocols for their evaluation. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this important class of compounds.

Core Synthetic Strategies

The accessibility of pyridinylmethanol derivatives is a key factor in their widespread use. The synthesis can be broadly categorized into several primary approaches, with the choice of method depending on starting material availability, desired selectivity, and scalability.[1] The most common strategies include the reduction of corresponding pyridinecarboxylic acids or their esters, the reduction of pyridine aldehydes and ketones, and the functionalization of picolines.[1]

For instance, the reduction of pyridinecarboxylic acid esters is a direct and widely used method. This transformation is often achieved with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) under anhydrous conditions or through catalytic hydrogenation, which is more suitable for large-scale industrial synthesis.[1]

Sources

Methodological & Application

Application Note: A Versatile Synthetic Pathway to Novel Morpholine Derivatives from (3-Methoxypyridin-4-yl)methanol

Introduction: The Strategic Value of Pyridyl-Morpholine Scaffolds

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When integrated with a pyridine core, the resulting pyridyl-morpholine scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable electronics, making it a highly sought-after motif in drug discovery. (3-Methoxypyridin-4-yl)methanol is an attractive and versatile starting material for the synthesis of such derivatives, providing a robust handle for elaboration into the desired morpholine-containing targets. The methoxy substituent on the pyridine ring can also play a crucial role in modulating the biological activity and pharmacokinetic profile of the final compounds.

This application note details a reliable and scalable three-step synthetic sequence for the preparation of 4-((3-methoxypyridin-4-yl)methyl)morpholine from this compound. The described methodology is designed to be accessible to researchers in both academic and industrial settings, with a focus on explaining the rationale behind the chosen reagents and conditions.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, commencing with the selective oxidation of the primary alcohol of this compound. This is followed by a one-pot reductive amination with ethanolamine to generate a key amino alcohol intermediate. The final step involves an acid-catalyzed intramolecular cyclization to furnish the target morpholine derivative.

Caption: Overall synthetic workflow.

Part 1: Oxidation of this compound

The initial and critical step is the selective oxidation of the primary alcohol to the corresponding aldehyde, 3-methoxy-4-pyridinecarboxaldehyde. Over-oxidation to the carboxylic acid must be avoided. The Swern oxidation is an excellent choice for this transformation due to its mild reaction conditions and high yields for the oxidation of primary alcohols to aldehydes.[1][2]

Protocol 1: Swern Oxidation

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Instrumentation:

-

Three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Add anhydrous DCM (10 volumes relative to the alcohol) and cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Formation: To the cold DCM, slowly add oxalyl chloride (2.0 equivalents) via a syringe. Then, add anhydrous DMSO (4.0 equivalents) dropwise via a dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 30 minutes at -78 °C. The formation of the electrophilic sulfur species is key for the subsequent alcohol activation.[3]

-

Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Maintain the temperature at -78 °C and stir for 1-2 hours.

-

Base Addition and Reaction Completion: Add triethylamine (5.0 equivalents) dropwise, again keeping the temperature below -60 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes, then warm to room temperature over approximately 1 hour.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with deionized water and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-methoxy-4-pyridinecarboxaldehyde.

Expected Outcome:

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by ¹H NMR) | >95% |

| Physical Appearance | Off-white to pale yellow solid |

Part 2: Reductive Amination

This step involves the formation of the key intermediate, 2-(((3-methoxypyridin-4-yl)methyl)amino)ethan-1-ol, through a one-pot reductive amination of 3-methoxy-4-pyridinecarboxaldehyde with ethanolamine. This method is highly efficient as it combines the formation of an imine and its subsequent reduction in a single reaction vessel.[4][5][6] A pyridine-borane complex is a suitable reducing agent for this transformation due to its selectivity and mild nature.[7]

Protocol 2: Pyridine-Borane Mediated Reductive Amination

Materials:

-

3-Methoxy-4-pyridinecarboxaldehyde (from Step 1)

-

Ethanolamine

-

Pyridine-borane complex

-

Methanol, anhydrous

-

Activated 4 Å molecular sieves

-

Hydrochloric acid (6 N)

-

Sodium hydroxide (8 N)

-

Diethyl ether or Ethyl acetate for extraction

Instrumentation:

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

-

Standard glassware for extraction, filtration, and concentration

Procedure:

-

Setup: To a round-bottom flask containing anhydrous methanol (10 volumes), add powdered and activated 4 Å molecular sieves (approximately 1 g per 6 mmol of aldehyde).

-

Reagent Addition: To the methanol suspension, sequentially add 3-methoxy-4-pyridinecarboxaldehyde (1.0 equivalent) and ethanolamine (1.0 equivalent). Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

Reduction: Add pyridine-borane complex (0.8-1.0 equivalent) dropwise to the mixture. Stir the reaction at room temperature for 16-24 hours.

-

Work-up: Carefully quench the reaction by the slow addition of 6 N HCl (monitor for gas evolution). Stir for 1 hour to hydrolyze any remaining borane complexes.

-

Basification and Extraction: Adjust the pH of the solution to approximately 14 using 8 N NaOH. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.

Expected Outcome:

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by ¹H NMR) | >90% |

| Physical Appearance | Viscous oil or low-melting solid |

Part 3: Intramolecular Cyclization to Form the Morpholine Ring

The final step is the acid-catalyzed intramolecular cyclization of the amino alcohol intermediate to form the desired morpholine ring. Concentrated sulfuric acid is an effective catalyst for this type of dehydration/cyclization reaction.[8]

Caption: Mechanism of acid-catalyzed cyclization.

Protocol 3: Sulfuric Acid-Catalyzed Cyclization

Materials:

-

2-(((3-methoxypyridin-4-yl)methyl)amino)ethan-1-ol (from Step 2)

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide solution (e.g., 10 M)

-

Dichloromethane or Ethyl acetate for extraction

-

Deionized water

-

Brine

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and a heating mantle

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

Setup: In a round-bottom flask, carefully add the crude amino alcohol intermediate (1.0 equivalent).

-

Acid Addition: Slowly and with cooling, add concentrated sulfuric acid (1.2 equivalents). An exothermic reaction is expected.

-

Reaction: Heat the mixture to 160-170 °C and maintain this temperature for 7-8 hours. Water will be distilled off during the reaction.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully dilute with deionized water and then neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10).

-

Extraction and Isolation: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the final 4-((3-methoxypyridin-4-yl)methyl)morpholine.

Expected Outcome:

| Parameter | Expected Value |

| Yield | 60-75% |

| Purity (by LC-MS and ¹H NMR) | >98% |

| Physical Appearance | Oil or solid |

Conclusion

The protocols outlined in this application note provide a robust and versatile pathway for the synthesis of 4-((3-methoxypyridin-4-yl)methyl)morpholine. This methodology leverages well-established and reliable chemical transformations, offering a clear and scalable route to a valuable scaffold for drug discovery and development. The principles and procedures described can be adapted for the synthesis of a wider library of substituted pyridyl-morpholine derivatives by varying the starting pyridyl-methanol and the amino alcohol used in the reductive amination step.

References

- Swern, D. et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.

- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(3), 165-185.

- Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507.

- Corey, E. J., & Kim, C. U. (1972). A new and highly effective method for the oxidation of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 94(21), 7586-7587.

- Albright, J. D., & Goldman, L. (1965). Dimethyl sulfoxide-acid anhydride mixtures for the oxidation of alcohols. Journal of the American Chemical Society, 87(18), 4214-4216.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Pelter, A., et al. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

-

Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

ResearchGate. (2024, July). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Key steps for the one-pot reductive amination from nitroarenes and aldehydes. Retrieved from [Link]

-

ScienceMadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

-

MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]

- Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 4. gctlc.org [gctlc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. 4-Methylmorpholine synthesis - chemicalbook [chemicalbook.com]

Use of (3-Methoxypyridin-4-yl)methanol in the synthesis of ATM inhibitors

Application Note & Protocols

Strategic Application of (3-Methoxypyridin-4-yl)methanol in the Convergent Synthesis of Potent and Selective ATM Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Abstract: The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), making it a high-priority target for cancer therapy, particularly in combination with DNA-damaging agents like radiation or chemotherapy[1][2][3]. The development of potent and selective small-molecule ATM inhibitors is a key focus of modern drug discovery. This document provides a detailed guide on the strategic use of this compound, a versatile and valuable building block, in the synthesis of advanced ATM inhibitors. We will explore the scientific rationale for its use, present a generalized synthetic workflow, and provide detailed, actionable protocols for its conversion into key intermediates for palladium-catalyzed cross-coupling reactions.

Part 1: The Scientific Rationale for the (3-Methoxypyridin-4-yl) Motif

The design of a successful kinase inhibitor is a multifactorial challenge, balancing potency, selectivity, and pharmacokinetic properties. The (3-Methoxypyridin-4-yl) moiety is frequently incorporated into ATM inhibitor scaffolds for several compelling reasons.

The Pyridine Core: A Privileged Scaffold in Kinase Inhibition

The pyridine ring is a bioisostere of a phenyl ring but offers distinct advantages. The nitrogen atom acts as a hydrogen bond acceptor, allowing for critical interactions within the ATP-binding pocket of kinases like ATM. This can anchor the inhibitor and contribute significantly to binding affinity and selectivity over other related kinases[1].

The Methanol Functional Handle: A Gateway to Diverse Coupling Chemistries

The primary alcohol of this compound is not typically part of the final inhibitor structure. Instead, it serves as a versatile functional "handle." This alcohol can be readily and efficiently converted into a variety of functional groups essential for constructing the carbon-carbon or carbon-nitrogen bonds that form the core of the final drug molecule. This strategic design allows for a convergent synthesis, where complex molecular fragments are prepared separately and then joined together in the final stages.

The Methoxy Substituent: Modulating Physicochemical Properties

The placement of the methoxy group at the 3-position is a deliberate medicinal chemistry strategy. It influences the electronic properties of the pyridine ring and can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, it can fine-tune the molecule's solubility and lipophilicity, which are critical for achieving good oral bioavailability and favorable pharmacokinetic profiles in vivo[4].

Part 2: Synthetic Strategy and Workflow

The most common and powerful strategy for incorporating the (3-Methoxypyridin-4-yl) moiety into a larger ATM inhibitor scaffold, such as the core of AZD0156, is through a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling[5]. This requires the conversion of this compound into a suitable coupling partner, most commonly a boronic acid or boronic ester.

The overall workflow is a two-stage process:

-

Functionalization: The alcohol is first converted into a better leaving group (e.g., a halide or sulfonate ester).

-

Borylation: The functionalized intermediate undergoes a reaction (e.g., Miyaura borylation) to install the boronic ester.

This boronic ester is now an activated, shelf-stable intermediate ready to be coupled with the core heterocyclic structure of the ATM inhibitor.

Part 3: Detailed Experimental Protocols

The following protocols are generalized procedures based on established chemical transformations and should be adapted and optimized for specific substrates and scales.

Protocol 3.1: Synthesis of 4-(Bromomethyl)-3-methoxypyridine

This protocol details the conversion of the starting alcohol into a bromide, which is an excellent substrate for the subsequent borylation reaction.

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a bromide via reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) creates a highly reactive electrophile suitable for nucleophilic substitution or subsequent organometallic reactions.

-

Reagents & Equipment:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Rotary evaporator

-

-

Procedure:

-